molecular formula C20H20N4 B4580725 1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone

1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone

Cat. No. B4580725
M. Wt: 316.4 g/mol
InChI Key: SCSJHSHYCBBEKQ-JWGURIENSA-N
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Description

The chemical compound "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone" pertains to the broader class of hydrazones derived from pyrazole, which are significant in various chemical syntheses and applications due to their unique structures and reactivity. These compounds are synthesized through condensation reactions involving pyrazole derivatives and hydrazides, offering a framework for producing a wide range of chemical entities with potential biological activities.

Synthesis Analysis

The synthesis of hydrazone derivatives often involves the condensation of pyrazole-containing compounds with various aldehydes or ketones. For instance, compounds similar to "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone" can be synthesized through multi-step reactions, starting with the preparation of pyrazole derivatives, followed by their reaction with appropriate hydrazide under reflux conditions to yield hydrazone compounds with yields ranging from 65% to 75% (Ablaja, 2013).

Molecular Structure Analysis

The molecular structure of hydrazone derivatives is characterized by their hydrazone linkage (-NHN=CH-) connecting the pyrazole ring to a phenyl or substituted phenyl group. The structure and geometry of these molecules can be elucidated using techniques like 1H NMR, IR, and MS, providing insights into their potential chemical behavior and reactivity (Ablaja, 2013).

Chemical Reactions and Properties

Hydrazones, including "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone," exhibit a range of chemical reactions, primarily due to the reactivity of the hydrazone functional group. They can undergo nucleophilic addition reactions, cyclization to form heterocyclic compounds, and serve as precursors for the synthesis of pyrazole derivatives through reactions with various reagents under controlled conditions (Golovanov et al., 2021).

Physical Properties Analysis

The physical properties of hydrazone compounds are largely influenced by their molecular structure. These properties include melting points, boiling points, and solubility in various solvents, which are crucial for their application in chemical syntheses and the pharmaceutical industry. Advanced spectroscopic techniques like UV-Vis, IR, and NMR spectroscopy are employed to analyze these properties and confirm the structure of synthesized compounds (Dhonnar et al., 2021).

Chemical Properties Analysis

The chemical properties of "1-(1-ethyl-1H-pyrazol-5-yl)ethanone (diphenylmethylene)hydrazone" and related compounds are defined by their reactivity, stability, and potential biological activities. These properties are investigated through various chemical reactions, including cycloadditions, condensations, and other transformations that highlight the versatility of hydrazone derivatives in organic synthesis and potential pharmaceutical applications (Golovanov et al., 2021).

properties

IUPAC Name

(Z)-N-(benzhydrylideneamino)-1-(2-ethylpyrazol-3-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-3-24-19(14-15-21-24)16(2)22-23-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,3H2,1-2H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSJHSHYCBBEKQ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)/C(=N\N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{(1Z)-1-[(diphenylmethylidene)hydrazinylidene]ethyl}-1-ethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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